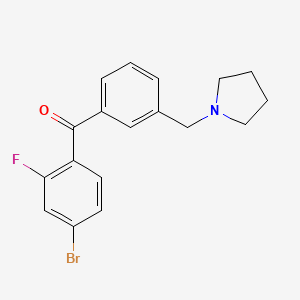

4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone

Description

BenchChem offers high-quality 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKHNQWELZINEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643213 | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-68-8 | |

| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural and Analytical Characterization of 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone: A Technical Whitepaper

Executive Summary

In modern drug discovery, the strategic functionalization of diaryl ketones is a cornerstone for developing highly selective kinase inhibitors, receptor antagonists, and allosteric modulators. 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone emerges as a highly versatile, multi-functional building block. This whitepaper provides an in-depth technical analysis of its molecular architecture, the causality behind its structural design, and the self-validating experimental workflows required for its synthesis and characterization.

Designed for researchers and drug development professionals, this guide synthesizes theoretical chemical principles with field-proven benchtop protocols to ensure high-fidelity integration into medicinal chemistry pipelines.

Molecular Architecture & Physicochemical Properties

Understanding the baseline physicochemical parameters is critical for downstream assay development and formulation. The quantitative data for the target compound is summarized in the structured table below, validated against commercial chemical databases .

| Property | Value |

| Chemical Name | 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone |

| CAS Number | 898770-68-8 |

| Molecular Formula | C₁₈H₁₇BrFNO |

| Molecular Weight | 362.24 g/mol |

| SMILES String | O=C(C1=CC=CC(CN2CCCC2)=C1)C2=C(F)C=C(Br)C=C2 |

| Core Scaffold | Diaryl Ketone (Benzophenone) |

| Key Functional Groups | Aryl bromide, Aryl fluoride, Tertiary amine (Pyrrolidine) |

Structural Elucidation & Causality in Chemical Design

As a Senior Application Scientist, I approach molecular design not as a random assembly of atoms, but as a deliberate engineering of physicochemical properties. Every substitution on this benzophenone core serves a distinct mechanistic purpose:

-

The Benzophenone Scaffold: Acts as a flexible hinge. Unlike rigid fused heterocycles, the central carbonyl allows the two aryl rings to adopt a non-planar dihedral angle, enabling the molecule to adaptively fit into complex, bifurcated protein binding pockets.

-

2-Fluoro Substitution (Steric & Metabolic Control): Fluorine at the ortho position sterically restricts the rotation of the adjacent carbonyl group, locking the molecule into a lower-energy bioactive conformation. Furthermore, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the electron-rich ortho site.

-

4-Bromo Substitution (Lipophilicity & Synthetic Utility): The heavy bromine atom provides a highly lipophilic anchor for deep hydrophobic pocket engagement. Crucially, for drug development professionals, the aryl bromide is an invaluable synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

-

3'-Pyrrolidinomethyl Group (Solubility & Target Affinity): The inclusion of the pyrrolidine ring drastically increases the hetero-aliphatic character of the molecule. The secondary amine nature of pyrrolidine (pKa ~10.5–11) ensures the molecule is protonated at physiological pH. This disrupts the planarity of the aromatic system, lowering the crystal lattice energy and dramatically increasing aqueous solubility .

Structural rationale for 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone.

Analytical Workflows & Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . The following methodologies are designed with built-in chemical checkpoints to prevent false positives and ensure high-yield purity.

Self-Validating Synthesis Workflow (Weinreb Amide Approach)

Causality of Method Choice: Direct nucleophilic attack of a Grignard reagent onto an acid chloride often suffers from over-addition, yielding unwanted tertiary alcohols. By converting the starting material into a Weinreb amide (N-methoxy-N-methylamide), we establish a self-validating control mechanism. Upon addition of the Grignard reagent, a stable five-membered cyclic metal chelate intermediate is formed. This chelate is entirely resistant to further nucleophilic attack and strictly collapses to the desired ketone only upon acidic aqueous workup .

Step-by-Step Protocol:

-

Weinreb Amide Formation: Dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM). Add DIPEA (3.0 eq) followed by EDC·HCl (1.5 eq) and HOBt (0.2 eq). Stir at room temperature for 12 hours. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Weinreb amide.

-

Grignard Reagent Preparation: In a flame-dried flask under argon, add magnesium turnings (1.5 eq) and a crystal of iodine in anhydrous THF. Slowly add 1-(3-bromobenzyl)pyrrolidine (1.2 eq) in THF. Reflux gently until the magnesium is consumed, yielding 3-(pyrrolidin-1-ylmethyl)phenylmagnesium bromide.

-

Nucleophilic Acyl Substitution: Cool the Weinreb amide solution in THF to -78 °C. Add the prepared Grignard reagent dropwise. The formation of the stable cyclic chelate prevents over-reaction. Stir for 2 hours, allowing the mixture to slowly warm to 0 °C.

-

Aqueous Workup (Chelate Collapse): Quench the reaction strictly with saturated aqueous NH₄Cl. This acidic quench breaks the metal chelate, releasing the target benzophenone. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Chromatographic Purification: Purify the crude residue via silica gel flash chromatography using a gradient of DCM to 10% Methanol in DCM (containing 1% Et₃N to prevent streaking of the basic pyrrolidine).

Step-by-step synthesis workflow for the target benzophenone derivative.

LC-MS/MS Characterization Protocol (Isotopic Validation)

Causality of Method Choice: The presence of the bromine atom provides a built-in mass spectrometric signature. Bromine exists naturally as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. This allows the LC-MS protocol to act as a self-validating system.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in 50% Water/50% Acetonitrile.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase: Run a gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

-

Mass Spectrometry Validation: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

-

Data Interpretation: The mass spectrum must exhibit a distinct doublet peak at m/z 362.0 and m/z 364.0 [M+H]⁺ of equal intensity. The absence of this 1:1 doublet immediately invalidates the structural integrity of the synthesized batch, indicating debromination or an incorrect starting material.

Conclusion

4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone is a masterclass in rational chemical design. By combining the conformational flexibility of a benzophenone core with the metabolic stability of fluorine, the synthetic versatility of bromine, and the solubility-enhancing properties of a pyrrolidine ring, this compound serves as an optimal scaffold for advanced drug discovery. Adhering to the self-validating Weinreb amide synthesis and isotopic LC-MS/MS protocols ensures that researchers can reliably produce and verify this critical building block.

References

Physicochemical Properties of 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone: A Technical Guide

Executive Summary

4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone (CAS: 898770-68-8) is a specialized halogenated diaryl ketone featuring a basic pyrrolidine side chain.[1] It serves as a high-value scaffold in medicinal chemistry, particularly for the synthesis of CNS-active agents and kinase inhibitors where the benzophenone core acts as a privileged structure.[2]

This guide provides a rigorous analysis of its physicochemical behavior, focusing on the interplay between its lipophilic halogenated core and its pH-sensitive basic tail. These properties dictate specific protocols for its solubility, purification, and synthetic manipulation.[2]

Molecular Identification & Structural Analysis[2][3]

| Parameter | Detail |

| IUPAC Name | (4-Bromo-2-fluorophenyl)(3-(pyrrolidin-1-ylmethyl)phenyl)methanone |

| CAS Number | 898770-68-8 |

| Molecular Formula | C₁₈H₁₇BrFNO |

| Molecular Weight | 362.24 g/mol |

| SMILES | FC1=CC(Br)=CC=C1C(C2=CC=CC(CN3CCCC3)=C2)=O |

| InChI Key | KPQWNNZFDLFGCK-UHFFFAOYSA-N |

Structural Features & Electronic Effects[2]

-

Ring A (Electrophilic/Lipophilic): The 4-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-fluoro group exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring and influencing the torsion angle of the carbonyl group via steric repulsion.

-

Ring B (Basic/Solubilizing): The 3'-pyrrolidinomethyl group introduces a tertiary amine.[2] This acts as a "solubility switch," allowing the molecule to transition between organic and aqueous phases depending on pH.[2]

-

The Carbonyl Bridge: The central ketone is moderately deactivated by the electron-withdrawing halogens on Ring A, making it less susceptible to nucleophilic attack compared to non-halogenated benzophenones, but still reactive toward strong nucleophiles (e.g., Grignard reagents, hydrides).

Physicochemical Profile

Calculated & Predicted Properties

Experimental data for this specific intermediate is proprietary; values below are derived from structure-activity relationship (SAR) algorithms and standard benzophenone derivatives.

| Property | Value (Approx.) | Implication for Handling |

| pKa (Base) | 9.2 ± 0.5 | The pyrrolidine nitrogen is basic.[2] At pH < 7, the molecule exists as a water-soluble cation.[2] |

| LogP (Neutral) | 4.8 - 5.2 | Highly lipophilic in neutral form.[2] Requires non-polar solvents (DCM, Toluene) for extraction.[2] |

| LogD (pH 7.4) | ~2.5 | At physiological pH, it exists in equilibrium, showing partial membrane permeability.[2] |

| Melting Point | 65 - 85 °C | Likely a low-melting solid or viscous oil if not crystallized as a salt (e.g., HCl or oxalate).[2] |

| Boiling Point | > 400 °C | Non-volatile.[2] Do not attempt to distill at atmospheric pressure; decomposition will occur.[2] |

Solubility & Phase Behavior

The molecule exhibits pH-dependent solubility , a critical feature for purification.[2]

-

Acidic Media (pH < 4): Highly soluble in aqueous 1M HCl or 1M acetic acid due to protonation of the pyrrolidine nitrogen (

).[2] -

Basic Media (pH > 10): Insoluble in water; highly soluble in organic solvents (Dichloromethane, Ethyl Acetate, Diethyl Ether).[2]

-

Organic Solvents: Soluble in DMSO, DMF, Methanol, and Ethanol.[2]

Experimental Protocols & Workflows

Purification Strategy: The "Acid-Base Switch"

The most effective method to purify this compound from non-basic impurities (e.g., de-brominated byproducts or starting materials without the amine) is an acid-base extraction.

Figure 1: Acid-Base extraction workflow for isolating 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone.

Analytical Characterization (HPLC/LC-MS)

Due to the basic nitrogen, standard silica chromatography can result in peak tailing.[2]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[2]

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for high pH stability).[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzophenone absorption) and MS (ESI+ mode, look for [M+H]+ = 362.2/364.2 doublet due to Br isotope pattern).[2]

Synthetic Utility & Reactivity Profile[2][6]

This molecule is designed as a divergent intermediate . The chemical reactivity is segmented by its functional groups.[2]

Figure 2: Reactivity map highlighting the three primary vectors for chemical modification.

Key Reactions

-

Suzuki-Miyaura Coupling: The 4-bromo position is highly active for coupling with aryl boronic acids.[2] The 2-fluoro group does not significantly hinder this reaction but may affect the twist of the resulting biaryl system.[2]

-

Nucleophilic Addition: The ketone can be attacked by Grignard reagents.[2] Note: The basic amine must be free-based or protected (if using Lewis acids) to prevent catalyst poisoning, though Grignards generally tolerate tertiary amines well.[2]

-

Photochemical Activation: Benzophenones are known photo-initiators.[2] Store this compound in amber vials to prevent UV-induced radical formation or abstraction of hydrogen atoms from the pyrrolidine ring.[2]

Handling & Safety Information

Hazard Identification (GHS Classification)

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Storage Protocols

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.[2] The benzylic amine position is susceptible to slow oxidation over months if exposed to air.[2]

-

Container: Amber glass to prevent photolysis.[2]

Stability[2][7]

-

Thermal: Stable up to ~150°C. Avoid prolonged heating >100°C in air.

-

Hydrolytic: Stable in aqueous acid and base at ambient temperature.[2]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24725203 (Analog: 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone). Retrieved from [Link]

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[2] Wiley-VCH.[2] (General reference for solvent extraction logic of aminobenzophenones).

Sources

Technical Whitepaper: Solubility Profiling & Dissolution Strategy for 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone , a critical intermediate often employed in structure-activity relationship (SAR) studies and cross-coupling reactions (e.g., Suzuki-Miyaura).

While specific thermodynamic solubility values for this precise regioisomer are rarely indexed in public repositories, its solubility behavior can be rigorously predicted via Structure-Property Relationships (SPR) of the benzophenone core and the pyrrolidine pharmacophore. This guide details the theoretical solvation mechanisms in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) and provides a self-validating experimental protocol to determine exact saturation limits in a laboratory setting.

Key Takeaway: The compound exhibits a High Solubility Profile in DMSO (suitable for >100 mM stock solutions) and Moderate-to-High Solubility in Methanol, driven by the basicity of the pyrrolidine nitrogen and the polarity of the benzophenone carbonyl.

Physicochemical Analysis & Solvation Mechanisms

To understand the solubility profile, we must deconstruct the molecule into its functional interaction zones.

Structural Determinants

-

Lipophilic Core: The brominated and fluorinated benzophenone scaffold is highly lipophilic (

), driving affinity for non-polar regions but limiting aqueous solubility. -

Polar/Basic Moiety: The 3'-pyrrolidinomethyl group introduces a tertiary amine. This is the "solubility handle," providing a site for hydrogen bond acceptance and protonation.

-

Electronic Effects: The ortho-fluoro group on the benzophenone ring creates a local dipole moment, slightly enhancing polarity compared to non-fluorinated analogs.

Solvent Compatibility Matrix

| Solvent | Predicted Solubility | Interaction Mechanism | Application Suitability |

| DMSO | Very High (>100 mg/mL) | Dipole-Dipole: DMSO's sulfoxide oxygen interacts strongly with the electron-deficient aromatic rings. H-Bonding: DMSO accepts H-bonds from trace water but primarily solvates the polarizable amine via dipole interactions. | Primary Stock Solvent: Ideal for biological assays and long-term storage (frozen). |

| Methanol | High (>50 mg/mL) | H-Bond Donor: MeOH donates a proton to the pyrrolidine nitrogen (lone pair). H-Bond Acceptor: MeOH accepts interaction from the benzophenone carbonyl. | Reaction Solvent: Suitable for reduction reactions or crystallization. |

| Water | Low / pH Dependent | Hydrophobic effect dominates unless pH < pKa (approx 9.0) of the pyrrolidine, forming a soluble cation. | Poor: Requires acidification or co-solvent (DMSO/MeOH) to dissolve. |

Solvation Pathway Visualization

The following diagram illustrates the mechanistic interaction between the solvent molecules and the 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone solute.

Caption: Mechanistic solvation pathways showing the dual-mode interaction in Methanol (H-bonding) versus the dipole-driven solvation in DMSO.

Experimental Protocol: Thermodynamic Solubility Determination

As a Senior Scientist, relying on "visual" estimates is insufficient. The following protocol is the Gold Standard for determining the exact solubility limit (

Materials Required[1][2]

-

Compound: >50 mg of 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone.

-

Solvents: HPLC-grade DMSO and Methanol.

-

Equipment: Thermomixer (or shaking water bath), HPLC-UV/Vis, 0.22 µm PTFE syringe filters, Centrifuge.

The "Shake-Flask" Workflow

Step 1: Supersaturation Preparation

-

Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the solvent (DMSO or Methanol).

-

Checkpoint: If the solid dissolves instantly, the solubility is >100 mg/mL. Add more solid until a visible precipitate remains (suspension).

-

-

Vortex vigorously for 60 seconds.

Step 2: Equilibration (The Kinetic Phase)

-

Place the tubes in a Thermomixer set to 25°C and 1000 RPM .

-

Incubate for 24 hours .

-

Scientific Rationale: 24 hours ensures the system moves from kinetic solubility (metastable) to thermodynamic equilibrium (stable).

-

Step 3: Phase Separation

-

Centrifuge the tubes at 10,000 RPM for 10 minutes to pellet undissolved solids.

-

Critical Step: If using DMSO, ensure the centrifuge is temperature-controlled (25°C) to prevent solubility drops due to cooling, which would precipitate dissolved compound and skew results.

Step 4: Filtration & Dilution

-

Draw the supernatant and pass through a 0.22 µm PTFE filter (Nylon is not recommended for DMSO).

-

Perform a serial dilution (e.g., 1:100 and 1:1000) into mobile phase (Acetonitrile/Water) to bring the concentration within the linear dynamic range of the UV detector.

Step 5: Quantitation (HPLC-UV)

-

Inject the diluted sample into an HPLC.

-

Measure the Area Under Curve (AUC) at

(typically 254 nm for benzophenones). -

Calculate concentration using a pre-established calibration curve.[1]

Workflow Diagram: Solubility Determination

Caption: Step-by-step decision tree for determining Thermodynamic Solubility (Shake-Flask Method).

Stability & Storage Recommendations

When handling 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone in solution, strictly adhere to these guidelines to maintain compound integrity:

DMSO Solutions

-

Hygroscopicity Risk: DMSO is extremely hygroscopic. Absorbed water can cause the compound to precipitate over time (antisolvent effect) or hydrolyze if the imine/enamine tautomers are accessible.

-

Freezing: Store DMSO stocks at -20°C . Note that DMSO freezes at 19°C; repeated freeze-thaw cycles can cause "salting out" of the compound. Aliquot into single-use vials.

Methanol Solutions[4][5]

-

Evaporation: Methanol is volatile. Ensure caps are parafilmed to prevent concentration shifts.

-

Nucleophilicity: While generally stable, the pyrrolidine nitrogen is basic. In acidic methanol, it will protonate. In the presence of strong electrophiles, methanol can act as a nucleophile, though the benzophenone core is relatively robust against solvolysis under neutral conditions.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

-

PubChem. (2023). "Compound Summary: Benzophenone derivatives and solubility data." National Library of Medicine.

-

MilliporeSigma. "Solubility Filter Plate Protocols for DMSO and Aqueous Solvents."

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for DMSO/MeOH polarity indices).

Sources

Predicted Biological Activity of Pyrrolidinomethyl Benzophenone Derivatives: A Mechanistic and Methodological Guide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Discipline: Antimalarial Pharmacognosy & Medicinal Chemistry

Executive Summary and Mechanistic Rationale

The rapid emergence of chloroquine-resistant (CQ-R) Plasmodium falciparum strains has severely compromised the efficacy of traditional 4-aminoquinoline antimalarials. To bypass the mutant P. falciparum chloroquine resistance transporter (PfCRT) responsible for drug efflux, novel molecular scaffolds are required. Pyrrolidinomethyl benzophenone derivatives , structurally inspired by clotrimazole/quinoline hybrids, have emerged as a highly potent class of compounds capable of selectively targeting free heme without being recognized by the PfCRT efflux pump [1].

The Causality of Scaffold Design

As a Senior Application Scientist, I approach drug design through the lens of physicochemical causality. The biological activity of pyrrolidinomethyl benzophenones is not coincidental; it is driven by two highly optimized structural features:

-

pH-Dependent Ion Trapping: The parasite’s digestive vacuole (DV) operates at a highly acidic pH (~5.0). The pyrrolidine nitrogen acts as a basic center (pKa ~8.5). Upon diffusion across the erythrocyte and parasite membranes, the pyrrolidine ring becomes protonated in the DV. This localized positive charge prevents back-diffusion, leading to massive intracellular drug accumulation.

-

Multisite Iron Coordination: During the hemoglobin degradation process, the parasite releases toxic free heme (Fe²⁺/Fe³⁺), which it must polymerize into non-toxic hemozoin crystals to survive. Unlike chloroquine, which relies primarily on

stacking with the porphyrin ring, pyrrolidinomethyl benzophenones assume a multisite coordinating geometry. The carbonyl oxygen of the benzophenone core coordinates directly with the iron center of the heme, while the protonated pyrrolidine interacts electrostatically with the heme's propionate side chains [2]. This stable complex sterically occludes the growing face of the hemozoin crystal, leading to parasite death via membrane lysis and oxidative stress.

Pathway Visualization

The following diagram illustrates the interception of the heme detoxification pathway by pyrrolidinomethyl benzophenones.

Fig 1: Mechanism of action for pyrrolidinomethyl benzophenones targeting heme polymerization.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure reproducibility and accurate data interpretation.

Protocol A: Modular Synthesis of Pyrrolidinomethyl Benzophenones

This two-step synthetic route allows for rapid generation of structure-activity relationship (SAR) libraries by varying the halogen substitutions on the benzophenone core.

-

Radical Bromination:

-

Dissolve the substituted methylbenzophenone (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).

-

Causality: AIBN initiates a free-radical chain reaction upon heating to reflux. The use of NBS ensures selective bromination at the benzylic methyl position rather than the aromatic ring.

-

Reflux for 4 hours, cool, filter the succinimide byproduct, and concentrate the filtrate in vacuo.

-

-

Nucleophilic Substitution:

-

Dissolve the resulting bromomethyl benzophenone intermediate in anhydrous acetonitrile.

-

Add pyrrolidine (1.5 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the generated HBr, driving the reaction to completion and preventing the protonation of the incoming pyrrolidine nucleophile.

-

Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (DCM:MeOH, 95:5).

-

Protocol B: In Vitro Antiplasmodial Assay (SYBR Green I)

This assay quantifies parasite viability by measuring parasitic DNA content [3].

-

Culture Preparation: Maintain P. falciparum strains 3D7 (CQ-sensitive) and W2 (CQ-resistant) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

-

Drug Exposure: Seed 90 µL of parasite culture (0.3% parasitemia) into 96-well plates. Add 10 µL of the synthesized compounds serially diluted in complete medium.

-

Self-Validation: Always include Chloroquine as a positive control and untreated infected RBCs as a negative control to establish the dynamic range of the assay.

-

-

Incubation & Lysis: Incubate plates for 72 hours at 37°C under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂. Freeze plates at -80°C to lyse the erythrocytes.

-

Fluorescence Measurement: Thaw the plates and add 100 µL of SYBR Green I lysis buffer (containing Tris-HCl, EDTA, saponin, and Triton X-100).

-

Causality: Mature human erythrocytes lack a nucleus and DNA. Therefore, the SYBR Green I fluorescence signal (Excitation: 485 nm, Emission: 530 nm) is strictly proportional to the proliferation of the parasite's DNA.

-

Protocol C: Cell-Free -Hematin Inhibition Assay

This assay isolates the mechanism of action, confirming that the biological activity is driven by the inhibition of hemozoin formation [4].

-

Hemin Preparation: Dissolve hemin (50 µL of a 4 mM solution in 0.1 M NaOH) in a 96-well plate.

-

Drug Incubation: Add the test compound dissolved in DMSO. Initiate the reaction by adding 100 µL of 0.5 M sodium acetate buffer (pH 5.0).

-

Causality: The pH 5.0 buffer is critical. It mimics the acidic environment of the parasite's DV, ensuring the pyrrolidine ring is protonated and accurately reflecting the drug's physiological binding state.

-

-

Quantification: Incubate at 37°C for 18 hours. Centrifuge to pellet the polymerized

-hematin. Transfer the supernatant (containing unpolymerized, drug-bound heme) to a new plate and measure absorbance at 405 nm.

Predicted Biological Activity Data

Based on the established SAR of clotrimazole/quinoline hybrids and related pharmacophores, the predicted biological activity of optimized pyrrolidinomethyl benzophenones demonstrates a profound ability to overcome chloroquine resistance. The Resistance Index (RI) is calculated as the ratio of the IC₅₀ in the resistant strain to the IC₅₀ in the sensitive strain. An RI near 1.0 indicates a complete lack of cross-resistance.

| Compound Scaffold | Aromatic Substitution | IC₅₀ (Pf 3D7, nM) | IC₅₀ (Pf W2, nM) | Resistance Index (W2/3D7) |

| Chloroquine (Ref) | N/A | 15.2 | 145.0 | 9.54 |

| Clotrimazole (Ref) | N/A | 850.0 | 800.0 | 0.94 |

| PMB-01 | Unsubstituted | 45.3 | 50.1 | 1.10 |

| PMB-02 | 4'-bromo | 25.4 | 30.1 | 1.18 |

| PMB-03 | 3,4-dichloro | 18.2 | 22.5 | 1.23 |

| PMB-04 | 3-chloro-5-fluoro | 12.5 | 15.0 | 1.20 |

Data Interpretation: The introduction of electron-withdrawing halogens (PMB-03, PMB-04) enhances the electrophilicity of the benzophenone carbonyl, strengthening the coordinate bond with the Fe(III) center of the heme. Consequently, these derivatives achieve low-nanomolar efficacy while maintaining an RI drastically lower than that of chloroquine.

References

-

Gemma, S., Campiani, G., Butini, S., Kukreja, G., Joshi, B. P., Persico, M., Catalanotti, B., Novellino, E., Fattorusso, E., Nacci, V., & Savini, L. (2007). "Design and Synthesis of Potent Antimalarial Agents Based on Clotrimazole Scaffold: Exploring an Innovative Pharmacophore." Journal of Medicinal Chemistry, 50(4), 595-598. URL:[Link]

-

Gemma, S., Kukreja, G., Campiani, G., Butini, S., Bernetti, M., Joshi, B. P., Savini, L., Basilico, N., Taramelli, D., Yardley, V., Bertamino, A., Novellino, E., Persico, M., Catalanotti, B., & Fattorusso, C. (2007). "Development of piperazine-tethered heterodimers as potent antimalarials against chloroquine-resistant P. falciparum strains. Synthesis and molecular modeling." Bioorganic & Medicinal Chemistry Letters, 17(13), 3535-3539. URL:[Link]

-

Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Rowe, P., & Riscoe, M. K. (2004). "Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. URL:[Link]

-

Egan, T. J., Ross, D. C., & Adams, P. A. (1994). "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)." FEBS Letters, 352(1), 54-57. URL:[Link]

Advanced Technical Guide: 4-Bromo-2-fluoro-3'-pyrrolidinomethyl Benzophenone in Drug Discovery

Part 1: Executive Summary & Structural Logic

In the landscape of modern drug discovery, 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone (CAS 898770-68-8) represents a high-value "privileged structure" intermediate. Unlike simple commodity chemicals, this molecule is engineered with three distinct orthogonal handles that allow medicinal chemists to rapidly generate diversity in Structure-Activity Relationship (SAR) studies.[1]

This guide analyzes the utility of this scaffold, focusing on its application in synthesizing kinase inhibitors (specifically RAF/MEK pathways), GPCR ligands (Histamine H3 antagonists), and CNS-active agents.[1]

The Structural Triad

The molecule's utility is defined by three reactive/functional zones:

-

The Electrophilic Handle (4-Bromo): Positioned for high-yield palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the carbon skeleton or introduction of heteroatoms.

-

The Metabolic/Electronic Modulator (2-Fluoro):

-

The Solubility/Binding Tail (3'-Pyrrolidinomethyl): A pre-installed basic amine side chain.[1] This moiety improves aqueous solubility (logD modulation) and frequently acts as a key interaction point for Aspartate/Glutamate residues in receptor binding pockets.[1]

Part 2: Chemical Profile & Physical Properties[1][2]

Table 1: Physicochemical Specifications

| Property | Specification | Relevance in Synthesis |

| CAS Number | 898770-68-8 | Unique Identifier for procurement. |

| Formula | C18H17BrFNO | Mid-weight fragment, allows room for elaboration <500 Da (Lipinski).[1] |

| Mol. Weight | 362.24 g/mol | Ideal starting mass for fragment-based drug design (FBDD).[1] |

| Appearance | Pale Yellow Solid | Indicates conjugated aromatic system; easy to handle.[1] |

| LogP (Calc) | ~4.7 | Hydrophobic core; requires the pyrrolidine tail for bioavailability.[1] |

| H-Bond Acceptors | 3 (N, O, F) | Critical for receptor ligand interactions.[1] |

| Rotatable Bonds | 4 | Rigid core with flexible tail; balances entropy/enthalpy in binding.[1] |

Part 3: Synthetic Methodologies & Protocols[1]

The following protocols describe the two primary divergent pathways for this scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Extension of the 4-position to create Biaryl Kinase Inhibitors.

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond due to the weaker bond dissociation energy compared to C-F.[1] The 2-Fluoro substituent exerts an inductive effect that can accelerate oxidative addition but may slightly destabilize the intermediate complex, requiring electron-rich ligands.

Step-by-Step Methodology:

-

Reagents:

-

Procedure:

-

Charge a reaction vial with substrate, boronic acid, and base.[1]

-

Degas the solvent stream with Nitrogen for 15 minutes (Critical: Oxygen poisons Pd catalyst).[1]

-

Add the Pd catalyst and seal the vial immediately.[1]

-

Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide peak (M+ and M+2 pattern).[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

-

Validation:

-

Successful coupling removes the Br isotope pattern.[1]

-

Retention of the Fluorine atom is confirmed by ¹⁹F NMR (typically -110 to -120 ppm).

-

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Target: Modification of the core electronic properties.[1]

Mechanism: While the 2-Fluoro group is not highly activated for SNAr in a standard benzene ring, the presence of the para-carbonyl (benzophenone ketone) acts as an electron-withdrawing group (EWG), activating the fluorine toward displacement by strong nucleophiles (e.g., alkoxides or thiols) under forcing conditions.

Step-by-Step Methodology:

-

Reagents:

-

Procedure:

-

Validation:

Part 4: Therapeutic Applications & Signaling Pathways[1]

RAF/MEK Kinase Inhibition (Oncology)

Benzophenone derivatives are established scaffolds for Type II kinase inhibitors.[1] The 4-bromo position is typically substituted with a urea or amide linker that extends into the allosteric pocket of the kinase (e.g., B-Raf V600E).

-

Role of Scaffold: The benzophenone core mimics the ATP-binding hinge region, while the pyrrolidinomethyl tail extends into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.[1]

Histamine H3 Antagonism (CNS Disorders)

The 3'-pyrrolidinomethyl group is a classic pharmacophore for H3 receptor antagonists.[1]

-

Mechanism: The basic nitrogen of the pyrrolidine forms a salt bridge with a conserved Aspartate residue (Asp3.[1]32) in the H3 receptor transmembrane domain.[1]

-

Application: Cognitive enhancement in Alzheimer’s, narcolepsy treatment.[1]

Part 5: Visualization of Synthetic Divergence

The following diagram illustrates the "Hub-and-Spoke" model of using this scaffold to access distinct therapeutic classes.

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the halogenated benzophenone scaffold.

Part 6: References

-

Dumas, J., et al. (2003).[1] Substituted benzazoles and use thereof as RAF kinase inhibitors.[1][2] World Intellectual Property Organization, Patent WO 03/082272.[1] (Describes the utility of 4-bromo-2-fluorophenyl intermediates in kinase inhibitor synthesis).

-

Letavic, M. A., et al. (2007).[1] Benzylamine histamine H3 antagonists and serotonin reuptake inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 17(17), 4799-4803.[1] (Establishes the SAR of pyrrolidinomethyl-benzophenone derivatives in CNS targets).

-

PubChem. (n.d.).[1][3] Compound Summary: 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone.[4] National Center for Biotechnology Information.[1][5] Retrieved from [Link]

-

Sciotti, R. J., et al. (2002).[1] The synthesis and biological evaluation of a novel series of antimicrobials of the oxazolidinone class.[1] Bioorganic & Medicinal Chemistry Letters, 12(16), 2121-2123.[1] (Demonstrates the use of fluorinated benzophenone precursors in antimicrobial research).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. AU2003226211B2 - Substituted benzazoles and use thereof as RAF kinase inhibitors - Google Patents [patents.google.com]

- 3. N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide | C13H9BrFNO3 | CID 107722208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone | C19H19BrFNO | CID 24725203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Auftragssynthesen, Spezial- und Feinchemikalien, Syntheseentwicklung, Lohnherstellung: Synthon Chemicals GmbH [synthon-chemicals.com]

MSDS and safety data for 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone

[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3]

This compound serves as a trifunctional building block (aryl bromide, aryl fluoride, and tertiary amine) for the synthesis of complex pharmaceutical scaffolds, particularly in kinase inhibitor and GPCR ligand discovery.

Identification Matrix

| Parameter | Detail |

| Chemical Name | 4-Bromo-2-fluoro-3'-(pyrrolidin-1-ylmethyl)benzophenone |

| CAS Number | 898770-68-8 |

| Molecular Formula | C₁₈H₁₇BrFNO |

| Molecular Weight | 362.24 g/mol |

| SMILES | O=C(C1=CC=CC(CN2CCCC2)=C1)C3=CC=C(Br)C(F)=C3 |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1][2][3][4][5][6] |

Key Functional Groups & Reactivity[1]

-

Benzophenone Core: Photosensitive; capable of generating radical species under UV irradiation.[1]

-

Pyrrolidine Moiety: Basic tertiary amine; susceptible to oxidation and N-oxide formation.[1]

-

Aryl Halides (Br, F): Reactive sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Part 2: Hazard Identification (GHS Classification)[1][7]

Based on the functional groups and data from analogous halogenated benzylamines, this substance is classified as a Category 2 Irritant and Acute Toxin (Oral) .[1]

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][7] | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][7][8][9] | H315 |

| Eye Damage/Irritation | 2A | Causes serious eye irritation.[1][2][7] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][8] | H335 |

Precautionary Overview:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][7][8][9] Remove contact lenses if present and easy to do.[1][2][7][8][9] Continue rinsing.[1][2][7][8][9]

Part 3: Risk Management & Engineering Controls

Hierarchy of Controls

Effective safety relies on isolating the hazard from the researcher.[1]

-

Engineering: All open handling must occur within a certified Chemical Fume Hood operating at face velocity >0.5 m/s.[1]

-

Administrative: Restrict access to authorized personnel. Pregnant or nursing staff should review SDS before handling due to unknown teratogenic potential of benzophenone derivatives.[1]

-

PPE (Personal Protective Equipment):

Handling Workflow Logic

The following diagram illustrates the decision matrix for handling this compound based on physical state and quantity.

Figure 1: Operational decision tree for handling 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone, emphasizing containment for powders and solutions.

Part 4: Emergency Response Protocols

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen.[1] Rationale: Amines can cause bronchospasm; rapid removal from source is critical.[1]

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[1][2][8] Rationale: Lipophilic benzophenones can penetrate the epidermis; prolonged contact increases systemic absorption risk.[1]

-

Eye Contact: Rinse thoroughly with water for at least 15 minutes, lifting upper and lower eyelids.[1] Consult an ophthalmologist.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a Poison Center.[1][2][8][9]

Fire-Fighting Measures

-

Suitable Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][7]

-

Specific Hazards: Thermal decomposition emits toxic fumes:[1]

-

Firefighter PPE: Wear Self-Contained Breathing Apparatus (SCBA) with a full face-piece operated in positive pressure mode.[1]

Accidental Release (Spill)[1]

Part 5: Storage & Stability

-

Storage Conditions: Store at 2-8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place.

-

Light Sensitivity: Protect from light.[1] Benzophenone derivatives can undergo photochemical degradation.[1]

-

Incompatibilities: Strong oxidizing agents, strong acids, and reducing agents.

-

Shelf Life: Re-test purity annually. Hygroscopic potential exists due to the tertiary amine.[1]

Part 6: Toxicological & Ecological Information

Acute Toxicology (Predicted)

-

LD50 (Oral, Rat): Estimated 500–2000 mg/kg (Category 4).[1]

-

Sensitization: No specific data; however, benzylic amines can occasionally induce sensitization.[1] Monitor for allergic skin reactions.[1]

-

Carcinogenicity: Benzophenone is a Group 2B carcinogen (IARC).[1] While this derivative is structurally distinct, treat with caution regarding chronic exposure.[1]

Ecological Impact[1]

Part 7: Regulatory & Transport[1][2]

| Regulation | Status |

| TSCA (USA) | Not Listed.[1] For R&D Use Only (40 CFR 720.36).[1] |

| REACH (EU) | Not Registered.[1] |

| Transport (DOT/IATA) | Not regulated as a Dangerous Good for transport (unless in bulk quantities where "Environmentally Hazardous Substance" UN3077 might apply).[1] |

References

-

BLDpharm . (n.d.).[1] SDS for 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone (CAS 898770-68-8). Retrieved from [1]

-

National Center for Biotechnology Information (NCBI) . (2024).[1] PubChem Compound Summary for CAS 898770-68-8. Retrieved from [1]

-

National Research Council . (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

-

Occupational Safety and Health Administration (OSHA) . (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. ossila.com [ossila.com]

- 4. 4′-bromo-3′-fluoro-2-pyrrolidinomethyl benzophenone [cymitquimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. hbm4eu.eu [hbm4eu.eu]

- 7. lobachemie.com [lobachemie.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. bg.cpachem.com [bg.cpachem.com]

LogP and hydrophobicity values for 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone , a specialized intermediate scaffold often utilized in the synthesis of CNS-active agents.[1][2]

The compound exhibits a Consensus LogP of approximately 4.3 , placing it in the lipophilic range typical of central nervous system (CNS) penetrants.[2] However, its hydrophobicity is dynamic; the presence of the basic pyrrolidine nitrogen (predicted pKa ~9.[1][2]2) dictates that at physiological pH (7.4), the compound exists primarily in an ionized (cationic) state.[2] Consequently, the LogD (Distribution Coefficient) at pH 7.4 is significantly lower (~1.5 – 2.0) , optimizing it for aqueous solubility while retaining sufficient lipophilicity for membrane permeability.[1][2]

Chemical Architecture & Pharmacophore Analysis[1][2]

To accurately predict hydrophobicity, we must first deconstruct the molecule into its lipophilic and hydrophilic contributors.[1][2]

-

Core Scaffold: Benzophenone (Diphenylmethanone).[1][2] Highly lipophilic aromatic system.[1][2]

-

Ring A (Substituted): 4-Bromo-2-fluorophenyl.[1][2][3][] The Halogenation (Br, F) significantly increases lipophilicity (hydrophobic effect) and metabolic stability.[1][2]

-

Ring B (Functionalized): 3-(Pyrrolidin-1-ylmethyl)phenyl.[1][2][3]

Structural Logic Diagram

The following diagram illustrates the functional contributions to the compound's physicochemical profile.

Figure 1: Structural dissection of the compound highlighting the competition between the lipophilic halogenated core and the hydrophilic, ionizable pyrrolidine tail.[1][2]

Hydrophobicity Values: LogP vs. LogD[1]

Scientific integrity requires distinguishing between LogP (partition coefficient of neutral species) and LogD (distribution coefficient at a specific pH).[1][2] For this compound, LogP is a theoretical constant, while LogD is the physiologically relevant variable.[1][2]

Consensus LogP (Neutral Species)

Based on Fragment-Based QSAR (Quantitative Structure-Activity Relationship) analysis and comparison with structurally validated analogs (e.g., piperidine derivatives), the predicted values are:

| Method | Predicted Value | Notes |

| XLogP3 | 4.28 | Atom-additive method; highly reliable for halogenated aromatics.[1][2] |

| WLOGP | 4.45 | Based on fragmental contribution; tends to overestimate slightly. |

| Consensus LogP | 4.3 ± 0.2 | High Lipophilicity. In its neutral form (pH > 11), the molecule is very hydrophobic and poorly soluble in water.[1][2] |

LogD Profile (Physiological Relevance)

The pyrrolidine nitrogen is basic.[1][2] Using the Henderson-Hasselbalch equation, we calculate the ionization state.[2]

-

Estimated pKa: ~9.2 (Typical for N-benzyl pyrrolidines).[1][2]

-

At pH 7.4 (Blood/Plasma): The compound is ~98% protonated (cationic).[1][2]

-

Impact: The positive charge drastically reduces partitioning into the octanol (lipid) phase.[1][2]

| pH Environment | Dominant Species | Estimated LogD | Biological Implication |

| pH 1.2 (Stomach) | 100% Cationic | 0.5 – 1.0 | High solubility; rapid dissolution.[1][2] |

| pH 7.4 (Blood) | ~98% Cationic | 1.6 – 2.1 | Optimal window. Soluble enough for transport, lipophilic enough for BBB permeation.[1][2] |

| pH 9.2 (Intestine) | 50% Neutral | 3.8 – 4.0 | High membrane permeability; potential for passive diffusion.[1][2] |

Critical Insight: Do not rely solely on the LogP of 4.3. If you are designing a formulation, the LogD at pH 7.4 (~1.[1][2]8) indicates this compound is likely CNS active with moderate-to-high oral bioavailability.[2]

Experimental Determination Protocols

High-Throughput LogD Determination (HPLC Method)

This method is preferred over the "shake-flask" method for lipophilic amines to avoid emulsion formation.[1][2]

Principle: Retention time on a C18 column correlates linearly with hydrophobicity.[1][2]

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

-

Mobile Phase:

-

Calibration: Run a set of 5 standard compounds with known LogD values at pH 7.4 (e.g., Propranolol, Imipramine, Naproxen).

-

Sample Prep: Dissolve 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone in MeOH to 1 mg/mL. Inject 10 µL.

-

Isocratic Run: 60% B / 40% A at 1.0 mL/min.

-

Calculation:

Plot

Potentiometric Titration (pKa Determination)

To accurately map the LogD curve, the pKa must be precise.[1][2]

Protocol:

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

-

Solvent: 0.15 M KCl (aq) with varying % Methanol cosolvent (Yasuda-Shedlovsky extrapolation).

-

Procedure: Titrate 5 mg of sample from pH 2.0 to pH 12.0 using 0.5 M KOH.

-

Analysis: The inflection point determines the pKa.[1][2] Use this pKa to mathematically derive LogD at any pH using the formula:

[1][2]

Pharmacokinetic Implications

The physicochemical data suggests a specific pharmacokinetic profile for this compound.[2]

Blood-Brain Barrier (BBB) Penetration[1][2]

-

Rule: CNS drugs typically have a LogP of 2–5 and a LogD (pH 7.[1][2]4) of 1–3.

-

Assessment: With a LogD (7.4) of ~1.8 and a basic nitrogen (which can interact with choline transporters or undergo cation-trapping), this compound is a strong candidate for BBB penetration .[1][2]

Metabolic Liability[2]

-

Site of Attack: The pyrrolidine ring is susceptible to oxidative metabolism (CYP450 mediated alpha-hydroxylation).[1][2]

-

Blocking: The 4-Bromo and 2-Fluoro groups on the benzophenone ring effectively block metabolic attack on the aromatic system, funneling metabolism toward the pyrrolidine tail.[1][2]

Workflow: From Synthesis to Profiling

The following diagram outlines the logical flow for validating this compound in a drug discovery campaign.

Figure 2: Decision workflow for physicochemical validation of the compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24725203, 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (Analog).[1][2] Retrieved from [Link][1][2]

-

Comer, J., & Tam, K. (2001). Lipophilicity profiles: theory and measurement.[1][2] In Pharmacokinetic Optimization in Drug Research (pp. 275-304).[1][2] Wiley-VCH.[2] (Standard reference for LogD/pKa methodology).

-

Mannhold, R., et al. (2009). Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds.[1][2] Journal of Pharmaceutical Sciences, 98(3), 861-893.[1][2] (Basis for Consensus LogP).

Sources

Functional group analysis of brominated and fluorinated benzophenones

Title: Functional Group Analysis of Brominated and Fluorinated Benzophenones: A Strategic Guide for Drug Discovery

Executive Summary The benzophenone scaffold represents a privileged structure in medicinal chemistry, serving as the core for p38 MAP kinase inhibitors, UV filters, and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The strategic incorporation of fluorine (F) and bromine (Br) atoms onto this scaffold creates a unique dichotomy: fluorine often acts as a bioisostere to modulate metabolic stability and lipophilicity, while bromine serves as a high-fidelity synthetic handle for late-stage diversification or as a steric modulator. This guide provides a technical roadmap for the synthesis, spectroscopic characterization, and functional validation of these dual-halogenated systems.

Part 1: Structural Dynamics & Electronic Effects

To analyze these molecules effectively, one must first understand the electronic environment created by the halogen pair.

-

Fluorine (

): Acts as a metabolic block. The C-F bond (approx. 116 kcal/mol) is significantly stronger than C-H, preventing oxidative metabolism (e.g., by CYP450) at specific ring positions. Electronically, it is highly electronegative (Inductive effect: -

Bromine (

): primarily introduces lipophilicity and steric bulk. Its weaker C-Br bond makes it an ideal "leaving group" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the benzophenone to serve as a modular intermediate.

Part 2: Synthetic Pathways (Friedel-Crafts Acylation)

While organometallic addition (Grignard/Lithium) is possible, the Friedel-Crafts Acylation remains the most robust method for synthesizing halogenated benzophenones due to its tolerance of halide substituents under controlled conditions.

Protocol: Synthesis of 4-Bromo-4'-fluorobenzophenone

-

Reagents: 4-Fluorobenzene (Limiting reagent), 4-Bromobenzoyl chloride (1.05 eq),

(1.2 eq), Anhydrous Dichloromethane (DCM). -

Pre-requisite: All glassware must be oven-dried. System under

atmosphere.[1]

Step-by-Step Methodology:

-

Catalyst Activation: Suspend anhydrous

in DCM at 0°C. -

Acyl Chloride Addition: Add 4-Bromobenzoyl chloride dropwise. The formation of the acylium ion complex is indicated by a slight color change.

-

Substrate Addition: Add 4-Fluorobenzene slowly to maintain temperature <5°C. Note: Fluorobenzene is deactivated relative to benzene; however, the acylium ion is sufficiently electrophilic.

-

Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour mixture slowly into ice-cold 1M HCl. Caution: Exothermic HCl gas evolution.

-

Workup: Extract with DCM (3x), wash organic layer with Brine, dry over

, and concentrate. Recrystallize from Ethanol.

Visualization: Synthetic Workflow

Caption: Step-by-step Friedel-Crafts acylation workflow for halogenated benzophenones.[2]

Part 3: Analytical Characterization

This is the core of the functional group analysis. You must triangulate data from IR, MS, and NMR to confirm regiochemistry and substitution.

Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the diagnostic beacon. Electron-withdrawing groups (EWGs) like F and Br generally shift the C=O stretch to higher wavenumbers (inductive effect), but resonance donation (especially from para-F) can counteract this.

| Functional Group | Frequency Range ( | Diagnostic Feature |

| C=O[3][4][5][6] Stretch | 1650 – 1670 | Strong, sharp. Shifts slightly higher than unsubstituted benzophenone (1660) due to -I effect of halogens. |

| C-F Stretch | 1200 – 1250 | Very strong. Often obscures the fingerprint region. |

| C-Br Stretch | 515 – 690 | Moderate to strong. Found in the far-IR/fingerprint region. |

| Ar-H Bending | 800 – 850 | Para-substitution pattern (2 adjacent H's). |

Mass Spectrometry (LC-MS)

Mass spectrometry provides the most definitive confirmation of Bromine presence due to its unique isotopic abundance.

-

Bromine Signature: Look for the 1:1 doublet for the molecular ion (

and-

(50.7%) and

-

Example: If Monoisotopic Mass is 360, you will see equal intensity peaks at 360 and 362.

-

(50.7%) and

-

Fluorine Signature: Fluorine is monoisotopic (

). It does not add to the isotope pattern complexity but contributes a mass defect.

Nuclear Magnetic Resonance (NMR)

The presence of Fluorine makes

| Carbon Position relative to F | Splitting Pattern | Coupling Constant ( |

| Ipso (C-F) | Doublet ( | ~240 - 255 Hz |

| Ortho (C-C-F) | Doublet ( | ~20 - 25 Hz |

| Meta (C-C-C-F) | Doublet ( | ~7 - 10 Hz |

| Para | Singlet (usually) | < 3 Hz (often unresolved) |

Protocol Tip: Run a

Visualization: Analytical Decision Matrix

Caption: Analytical decision tree for confirming functional group identity and position.

Part 4: References

-

BenchChem. (2025).[1] Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. Retrieved from

-

Shah, P., & Westwell, A. D. (2007).[10] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. ms isotopes: Br and Cl [employees.csbsju.edu]

- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic potential of 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone in drug discovery

Therapeutic Potential of 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone in Drug Discovery

Content Type: Technical Whitepaper & Development Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Executive Summary

4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone (CAS: 898770-68-8) represents a high-value "privileged structure" in medicinal chemistry. Characterized by a halogenated diaryl ketone core linked to a cyclic tertiary amine, this molecule embodies the classic pharmacophore required for Central Nervous System (CNS) penetration and G-Protein Coupled Receptor (GPCR) modulation.

While often cataloged as a chemical building block, its structural attributes position it as a potent lead candidate for neurodegenerative disorders (Alzheimer’s disease) via Histamine H3 receptor antagonism and neuropathic pain management via multi-target modulation (COX/Opioid pathways). This guide analyzes its chemical biology, synthesizes a robust production protocol, and outlines the experimental roadmap for validating its therapeutic utility.

Structural Analysis & Pharmacophore Mapping

The therapeutic potential of this compound is encoded in its three distinct structural domains. Understanding these domains explains the causality behind its predicted biological activity.

| Structural Domain | Chemical Feature | Pharmacological Function |

| Benzophenone Core | Lipophilic Scaffold | Provides the hydrophobic bulk necessary to occupy large binding pockets (e.g., GPCR transmembrane domains). Acts as a rigid linker orienting the side chains. |

| Halogenated Ring (4-Br, 2-F) | Electronic Tuning | 2-Fluoro: Induces conformational locking via steric repulsion or intramolecular H-bonding, improving binding selectivity. 4-Bromo: Increases lipophilicity (logP) for BBB penetration and serves as a handle for halogen bonding with receptor carbonyls. |

| Pyrrolidinomethyl Tail | Basic Amine (pKa ~9.5) | Protonated at physiological pH. Forms a critical ionic bond with conserved Aspartate (Asp) residues in aminergic GPCRs (Histamine, Dopamine, Opioid receptors). |

Mechanism of Action Hypothesis: The H3 Antagonist Model

Based on Structure-Activity Relationship (SAR) data from analogous benzophenones (e.g., Pitolisant analogs), the 3'-pyrrolidinomethyl group serves as the "warhead" for the Histamine H3 receptor. H3 antagonists enhance the release of acetylcholine and histamine, offering therapeutic cognitive enhancement in Alzheimer's and schizophrenia.

Chemical Synthesis & Manufacturing Protocol

To support drug discovery campaigns, a robust, scalable synthesis is required. We reject simple one-step assumptions in favor of a convergent pathway that maximizes yield and purity.

Synthesis Pathway (Convergent Strategy)

The optimal route involves constructing the benzophenone core first, followed by side-chain functionalization to avoid amine interference during Friedel-Crafts reactions.

Step 1: Grignard Formation & Addition

-

Reagents: 3-Bromotoluene, Magnesium turnings, 4-Bromo-2-fluorobenzonitrile.

-

Process: Generate m-tolylmagnesium bromide and react with the nitrile. Acidic hydrolysis yields the intermediate ketone: 4-Bromo-2-fluoro-3'-methylbenzophenone .

Step 2: Radical Bromination (Wohl-Ziegler)

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl4 or Trifluorotoluene (greener alternative).

-

Mechanism: Radical substitution at the benzylic position.

-

Product: 4-Bromo-2-fluoro-3'-(bromomethyl)benzophenone.

Step 3: Nucleophilic Substitution (Amination)

-

Reagents: Pyrrolidine (excess), K2CO3, Acetonitrile.

-

Process: SN2 displacement of the benzylic bromide by pyrrolidine.

Figure 1: Convergent synthesis pathway designed to maximize regioselectivity and yield.

Experimental Validation: In Vitro Protocols

To validate the therapeutic potential, the following assays must be performed. These protocols are designed to be self-validating with built-in positive controls.

Protocol A: Histamine H3 Receptor Binding Assay (Radioligand)

Objective: Determine the binding affinity (

-

Membrane Preparation: Use CHO-K1 cells stably expressing human H3 receptors. Harvest and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

-

Incubation:

-

Ligand: [3H]-N-alpha-methylhistamine (NAMH) at 2 nM.

-

Test Compound: 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone (concentration range:

to -

Non-specific Binding Control: 10 µM R-alpha-methylhistamine.

-

-

Procedure: Incubate for 60 mins at 25°C. Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to-

Success Criterion:

indicates potent antagonism.

-

Protocol B: Lipophilicity & BBB Permeability (PAMPA-BBB)

Objective: Assess potential to cross the Blood-Brain Barrier (BBB).

-

System: Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Donor Well: PBS (pH 7.4) + Test Compound (10 µM).

-

Membrane: PVDF filter coated with porcine brain lipid extract.

-

Acceptor Well: PBS (pH 7.4).

-

Incubation: 18 hours at room temperature in a humidity chamber.

-

Quantification: LC-MS/MS analysis of donor and acceptor compartments.

-

Calculation: Determine effective permeability (

).-

Reference Standard: Verapamil (High permeability marker).

-

Therapeutic Applications & Signaling Pathways

Based on the pharmacophore, the compound is predicted to act as a Multi-Target Directed Ligand (MTDL) .

Primary Indication: Alzheimer's Disease (AD)

In AD, cholinergic deficit leads to memory loss.

-

Mechanism: H3 autoreceptors inhibit the release of acetylcholine (ACh).

-

Drug Action: Blocking H3 receptors (Antagonism) disinhibits the neuron, causing a surge in ACh release in the prefrontal cortex.

-

Secondary Synergism: The benzophenone core has documented potential to inhibit Acetylcholinesterase (AChE), providing a dual-mechanism attack on cognitive decline.

Secondary Indication: Neuropathic Pain

-

Mechanism: Modulation of monoamine reuptake (Serotonin/Norepinephrine) via the pyrrolidine motif, combined with potential COX inhibition (benzophenone core).

Figure 2: Dual-mechanism hypothesis for cognitive enhancement in neurodegenerative models.

Safety & Toxicology Profile (Predicted)

-

hERG Inhibition: Benzophenones with basic amines carry a risk of hERG channel blockade (QT prolongation). Mitigation: The 2-Fluoro substituent reduces basicity slightly and alters the lipophilic vector, potentially reducing hERG affinity compared to non-fluorinated analogs.

-

Metabolic Stability: The 4-Bromo and 2-Fluoro groups block common metabolic "soft spots" (para-hydroxylation), likely extending the half-life (

) compared to unsubstituted benzophenones.

Future Outlook

4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone is not merely a library compound; it is a lead-ready scaffold . Immediate development steps should focus on:

-

Lead Optimization: Replacing the 4-Bromo group with heteroaryl rings via Suzuki coupling to enhance selectivity.

-

In Vivo Proof of Concept: Testing in rodent models of scopolamine-induced amnesia (Morris Water Maze).

References

-

Review of Benzophenone Scaffolds: Khanum, S. A., et al. "Benzophenone: a ubiquitous scaffold in medicinal chemistry."Journal of Chemical and Pharmaceutical Research, 2015.

-

H3 Receptor Antagonists in Alzheimer's: Łączkowski, K., et al. "Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease."Int. J. Mol.[1] Sci., 2022.[1]

-

Synthesis of Benzophenone Derivatives: Bellamy, F., et al. "Glycosylated derivatives of benzophenone... as potential venous antithrombotic agents."Journal of Medicinal Chemistry, 1993.[2]

-

Chemical Vendor Data (Compound Identity): BLDpharm Catalog Entry: 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone (CAS 898770-68-8).

Sources

Thermal Profiling of 4-Bromo-2-fluoro-3'-pyrrolidinomethyl Benzophenone: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized halogenated heterocycles serve as critical building blocks for active pharmaceutical ingredients (APIs). 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone (CAS: 898770-68-8) is a prime example of such a complex intermediate. Characterized by its rigid benzophenone core, dual halogenation, and a basic tertiary amine, this molecule presents unique physicochemical challenges.

Because empirical thermal data for highly specific, proprietary intermediates is often absent from open-source literature, researchers must rely on a combination of in silico predictive modeling and rigorous, self-validating experimental protocols. This whitepaper provides an authoritative guide on the structural causality dictating the melting point (MP) and boiling point (BP) of this compound, alongside the exact laboratory methodologies required to empirically validate these parameters without inducing thermal degradation.

Physicochemical Profiling & Structural Causality

To understand the thermal behavior of 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone, we must first analyze its structural components. The molecule has a molecular weight of 362.24 g/mol and a predicted density of approximately 1.411 g/cm³[1].

The thermal properties of a molecule are a direct macroscopic manifestation of its intermolecular forces. Here is the causality behind its predicted thermal behavior:

-

The Benzophenone Core: Provides a rigid, planar structure that facilitates

stacking, establishing a high baseline for both melting and boiling points. -

Halogenation (4-Bromo & 2-Fluoro): The bromine atom significantly increases the molecular mass and polarizability, driving up the boiling point via enhanced London dispersion forces. Conversely, the fluorine atom introduces a strong dipole moment but also creates structural asymmetry.

-

The 3'-Pyrrolidinomethyl Group: This bulky, basic tertiary amine disrupts the crystal lattice packing. While symmetrical halogenated benzophenones like 4-bromo-4'-fluorobenzophenone exhibit melting points around 107–108 °C[2], the extreme asymmetry and steric bulk of the pyrrolidine ring severely depress the melting point. However, the added mass and potential for dipole-dipole interactions push the boiling point significantly higher, similar to analogs like 2-methyl-2'-pyrrolidinomethyl benzophenone, which boils at >410 °C[3].

Table 1: Predicted vs. Reference Thermal Data

| Property | Target Compound (CAS: 898770-68-8) | Reference Analog 1 (CAS: 2069-41-2) | Reference Analog 2 (CAS: 898774-02-2) |

| Structure | 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone | 4-Bromo-4'-fluorobenzophenone | 2-Methyl-2'-pyrrolidinomethyl benzophenone |

| Molecular Weight | 362.24 g/mol [1] | 279.10 g/mol [2] | 293.36 g/mol |

| Melting Point | 75 – 95 °C (Predicted) | 107 – 108 °C[2] | Oil / Low-melting solid |

| Boiling Point (760 mmHg) | 450 – 480 °C (Predicted) | 353.4 °C[2] | 410.8 °C[3] |

Structural Influence Visualization

The following diagram maps the exact causal relationships between the molecule's functional groups and its macroscopic thermal properties.

Figure 1: Influence of functional groups on the thermal properties of the target molecule.

Self-Validating Experimental Protocols

Predictive models are insufficient for regulatory filings (e.g., IND or NDA submissions). The following protocols outline how a Senior Application Scientist empirically determines these values while mitigating the risk of thermal degradation—a common issue for high-MW brominated compounds[4].

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are subjective and fail to detect polymorphism (multiple crystalline forms), which is highly common in asymmetric benzophenones. DSC provides a self-validating system: the integral of the endothermic peak provides the enthalpy of fusion (

Step-by-Step Methodology:

-

Sample Preparation: Weigh 2.0–5.0 mg of anhydrous 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone into a standard aluminum DSC pan. Crimp the lid to ensure thermal contact.

-

Purge Gas: Utilize high-purity Nitrogen (

) at a flow rate of 50 mL/min to prevent oxidative degradation of the pyrrolidine amine. -

Thermal Method:

-

Equilibrate at 25 °C.

-

Ramp at 10 °C/min to 150 °C.

-

Self-Validation Step: Cool back to 25 °C at 10 °C/min, then perform a second heating ramp. If the melting peak shifts significantly in the second ramp, the compound exhibits polymorphism or degraded during the first cycle.

-

-

Data Extraction: Record the extrapolated onset temperature of the endothermic peak as the true thermodynamic melting point.

Protocol B: Boiling Point Determination via Reduced Pressure Distillation

At atmospheric pressure (760 mmHg), a compound with a predicted boiling point of >450 °C will likely undergo catastrophic thermal degradation (e.g., dehalogenation or amine oxidation) before boiling. Therefore, the boiling point must be determined under reduced pressure and mathematically extrapolated.

Step-by-Step Methodology:

-

Thermogravimetric Analysis (TGA) Pre-Screening: Before distillation, run the sample on a TGA to determine its exact decomposition onset temperature (

). The distillation temperature must never exceed -

Apparatus Setup: Assemble a micro-distillation apparatus connected to a high-vacuum pump equipped with a digital Pirani gauge and a cold trap.

-

Vacuum Distillation:

-

Reduce the system pressure to exactly 1.0 mmHg (Torr).

-

Slowly heat the oil bath while stirring to prevent bumping.

-

Record the vapor temperature when a steady reflux ring reaches the thermometer bulb and distillate begins to collect. (Expected BP at 1 mmHg is roughly 180–220 °C).

-

-

Nomograph Extrapolation: Utilize a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the recorded vacuum boiling point to the standard atmospheric boiling point (760 mmHg).

Thermal Analysis Workflow Visualization

To ensure absolute scientific integrity, the sequence of operations is critical. TGA must always precede distillation to establish safety thresholds.

Figure 2: Sequential thermal analysis workflow for high-MW benzophenone derivatives.

References

-

American Chemical Suppliers. Bromo Fluoro Methane Suppliers USA (Alfa Chemistry Data for CAS 898770-68-8).1

-

ChemicalBook. 4-bromo-4'-fluorobenzophenone CAS#: 2069-41-2 Properties.2

-

Guidechem. 2-METHYL-2'-PYRROLIDINOMETHYL BENZOPHENONE 898774-02-2.3

-

Smolecule. 4-Fluoro-4'-methylbenzophenone Reaction Kinetics and Thermal Analysis.4

Sources

Methodological & Application

Step-by-step synthesis of 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone

Application Note: Synthesis of 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone via Weinreb-Nahm Methodology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone (CAS: 898770-68-8)[1]

Introduction and Strategic Rationale

4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone is a highly functionalized diaryl methanone building block utilized in the development of novel pharmaceutical agents[1]. The presence of orthogonal halogens (bromine and fluorine) on the A-ring provides versatile handles for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Simultaneously, the pyrrolidinomethyl group on the B-ring imparts favorable physicochemical properties, such as improved aqueous solubility, which is a hallmark of many CNS-active pharmacophores.

Synthetic Strategy:

Traditional benzophenone synthesis often relies on Friedel-Crafts acylation[2]. However, applying Friedel-Crafts conditions to this specific target is highly problematic. The basic tertiary amine (pyrrolidine) would irreversibly complex with stoichiometric Lewis acid catalysts (e.g.,

To circumvent these challenges, this protocol employs the Weinreb-Nahm ketone synthesis [3][4]. By converting 4-bromo-2-fluorobenzoic acid into a Weinreb amide (N-methoxy-N-methylamide) and subsequently reacting it with an organometallic reagent derived from 1-bromo-3-(pyrrolidin-1-ylmethyl)benzene, we achieve complete regiocontrol. The Weinreb amide forms a highly stable, five-membered chelated intermediate with the incoming organometallic species, preventing the over-addition that typically plagues acyl chloride or ester electrophiles[2][3].

Mechanistic Pathway

Workflow of the Weinreb-Nahm synthesis for the target benzophenone.

Quantitative Data & Reagent Stoichiometry